Allyl 4-formylbenzoate
Description
Allyl 4-formylbenzoate is an ester derivative of 4-formylbenzoic acid, featuring an allyl (CH₂=CH–CH₂–) group esterified to the carboxylic acid moiety.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
prop-2-enyl 4-formylbenzoate |
InChI |
InChI=1S/C11H10O3/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6,8H,1,7H2 |
InChI Key |
NSYDSADYHMRGNN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Chemical Reactions Analysis
Aldol Condensation
The formyl group undergoes Aldol condensation with ketones or aldehydes under basic conditions (e.g., NaOH/EtOH), forming α,β-unsaturated carbonyl derivatives.
Example :
Diels-Alder Cycloaddition
The allyl group participates as a dienophile in Diels-Alder reactions with conjugated dienes (e.g., 1,3-butadiene), yielding six-membered cyclic adducts.
Conditions :
-
Solvent: Toluene
-
Temperature: 80–100°C
-
Catalyst: Lewis acids (e.g., AlCl)
Allylic Bromination
Allylic C–H bonds (BDE: ~88 kcal/mol) undergo radical bromination using N-bromosuccinimide (NBS) in CCl . The reaction proceeds via:
-
Initiation : NBS generates Br radicals.
-
Propagation :
-
Br abstracts allylic H, forming an allylic radical.
-
Radical reacts with Br to yield brominated product and regenerate Br.
-
Product : 3-Bromothis compound (major) .
Nucleophilic Substitution
The allyl group undergoes SN reactions with nucleophiles (e.g., phenols, carboxylates) under palladium or ruthenium catalysis, favoring branched products .
Example :
Reaction Conditions and Optimization
| Reaction Type | Conditions | Yield |
|---|---|---|
| Aldol Condensation | NaOH/EtOH, 25°C, 12 h | 75–85% |
| Diels-Alder | Toluene, 80°C, AlCl | 60–70% |
| Allylic Bromination | NBS/CCl, light, 40°C | 50–65% |
| Nucleophilic Substitution | RuCl(PPh), THF, 60°C | 55–75% |
Stability and Handling
Comparison with Similar Compounds
Table 1: Key Structural Features of Allyl 4-Formylbenzoate and Analogs
*Calculated based on formula C₁₁H₁₀O₃.
Key Observations :
- The formyl group in this compound introduces electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in eugenol or dimethylamino in isoamyl derivatives) .
- Allyl esters generally exhibit higher reactivity than alkyl esters (e.g., propyl or isoamyl) due to the conjugated double bond in the allyl group .
Reactivity and Stability
Table 2: Reactivity Profile Comparison
Key Findings :
- This compound’s formyl group may enhance electrophilicity, increasing susceptibility to nucleophilic substitution compared to non-formylated allyl esters (e.g., allyl acetate) .
- Unlike mutagenic allyl halides or sulfonates (e.g., allyl chloride), allyl esters are less prone to direct alkylation, suggesting lower mutagenic risk .
Table 3: Antimicrobial Potency of Allyl Derivatives
Key Insights :
- Allyl groups enhance potency against planktonic cells compared to propyl derivatives, as seen in eugenol (3a) . This compound may follow this trend.
- The electron-withdrawing formyl group could reduce biofilm inhibition efficacy compared to electron-donating substituents (e.g., thymol’s alkyl groups) .
Key Recommendations :
Q & A
Q. What are the recommended synthetic routes for preparing allyl 4-formylbenzoate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification of 4-formylbenzoic acid with allyl alcohol, typically using acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Optimization involves monitoring reaction kinetics under varying temperatures (60–100°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reactants. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity products. Characterization by ¹H/¹³C NMR and FT-IR confirms ester bond formation and retention of the aldehyde functionality .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use HPLC or GC-MS to assess purity (>98% by area normalization).
- Spectroscopy : Confirm the aldehyde proton (δ ~10 ppm in ¹H NMR) and ester carbonyl (C=O stretch ~1720 cm⁻¹ in FT-IR).
- Elemental Analysis : Verify C, H, O composition matches theoretical values.
- Thermal Stability : Perform TGA/DSC to evaluate decomposition temperatures and phase transitions. Raw data should be tabulated in appendices, with processed data in the main text to avoid redundancy .
Q. What are the key considerations for handling this compound in laboratory settings?
- Storage : Under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the aldehyde group.
- Safety : Use PPE (gloves, goggles) due to potential irritancy (similar to allyl chloride derivatives) and ensure fume hood usage during synthesis .
Advanced Research Questions
Q. How can this compound be utilized in enantioselective transformations, such as Tsuji-Trost reactions?
The allyl ester group in this compound serves as a leaving group in palladium-catalyzed Tsuji-Trost reactions. For enantioselective applications:
- Catalyst Design : Use chiral ligands (e.g., BINAP, PHOX) to induce asymmetry.
- Substrate Scope : Test nucleophiles (e.g., amines, hydroxylamines) to generate functionalized benzoate derivatives.
- Mechanistic Studies : Employ DFT calculations (B3LYP/6-31G(d)) to predict transition states and optimize stereochemical outcomes .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting of aldehyde signals) may arise from:
- Tautomerism : Investigate solvent-dependent equilibrium between aldehyde and enol forms using variable-temperature NMR.
- Impurity Profiling : Compare experimental data with computational predictions (e.g., Gaussian 09) to identify side products.
- Crystallography : Obtain single-crystal X-ray structures to confirm molecular geometry .
Q. How can this compound be integrated into probes for bioimaging or sensing applications?
Functionalize the aldehyde group with fluorophores (e.g., coumarin derivatives) via hydrazone or imine linkages. Key steps:
- Two-Photon Probes : Attach this compound to coumarin-based scaffolds for deep-tissue imaging.
- In Vitro Validation : Test cytotoxicity (MTT assay) and cellular uptake (confocal microscopy) in model systems (e.g., HeLa cells, zebrafish embryos) .
Q. What computational methods are suitable for predicting the photophysical properties of this compound?
- Excited-State Dynamics : Perform TD-DFT calculations to model low-lying electronic states (π→π* or n→π* transitions).
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent-dependent fluorescence quantum yields.
- Validation : Compare computed absorption/emission wavelengths with experimental UV-Vis and fluorescence spectra .
Methodological Guidelines
- Data Presentation : Follow IUPAC guidelines for reporting synthetic yields, spectral data, and statistical analyses.
- Reproducibility : Include detailed experimental procedures (solvent grades, catalyst loadings) in supplementary materials .
- Ethical Compliance : For biological studies, document IRB approval and participant selection criteria if human cell lines are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
